molecular formula C5H6F3NO2 B1622636 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole CAS No. 51479-84-6

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole

Cat. No. B1622636
CAS RN: 51479-84-6
M. Wt: 169.1 g/mol
InChI Key: KKEUGGZODLCCTR-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole, also known as 5-HMF, is a heterocyclic compound with a variety of applications in the fields of science and engineering. 5-HMF is used in the synthesis of drugs, polymers, and other compounds. It is also used in the synthesis of polymers, in the production of polyurethanes and polyureas, and as a catalyst in the production of polyurethane foams. 5-HMF has also been used in the synthesis of polymers, in the production of polyurethanes and polyureas, and as a catalyst in the production of polyurethane foams.

Scientific Research Applications

Photochemical Synthesis and Larvicidal Activity

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole and its derivatives, particularly isoxazole-5(4H)-ones, have been synthesized using photochemical methods. These compounds demonstrate significant larvicidal activity against Aedes aegypti, indicating potential applications in controlling mosquito populations and associated diseases (Sampaio et al., 2023).

Tautomerism and Basicity

Studies on the tautomerism of 5-hydroxyisoxazoles, including 4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole, have provided insights into their chemical behavior in different solvents. These findings are essential for understanding the chemical properties and reactivity of these compounds (Boulton & Katritzky, 1961).

Green Synthesis and Anticancer Properties

The eco-friendly synthesis of isoxazole derivatives, including 4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole, has been achieved. These compounds have shown promising anticancer activity, particularly against lung cancer cells. Their electrochemical behavior indicates potential as antioxidants and drug-like candidates (Badiger et al., 2022).

Modification for Potent Inhibition of Macrophage Migration Inhibitory Factor

The scaffold of 4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole has been modified to improve its potency in inhibiting macrophage migration inhibitory factor (MIF) tautomerase activity. This highlights its potential application in inflammatory disease treatment (Cheng & Al-Abed, 2006).

Antibacterial and Antimycobacterial Activity

Some derivatives of 4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole have shown significant antibacterial activity, particularly against Mycobacterium tuberculosis, including INH-resistant strains. These findings indicate potential applications in treating tuberculosis and related infections (Almeida da Silva et al., 2008).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure of isoxazole derivatives, including those related to 4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole, has contributed to understanding their physical and chemical properties. This knowledge aids in the development of novel materials and drugs (Banpurkar et al., 2018).

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEUGGZODLCCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400956
Record name 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole

CAS RN

51479-84-6
Record name 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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